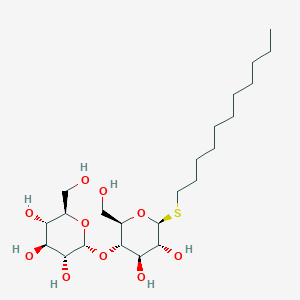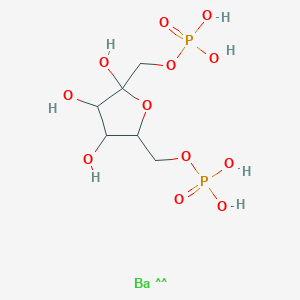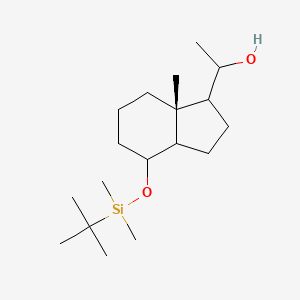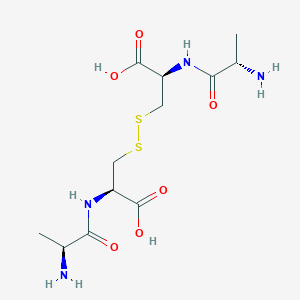
十一烷基 β-D-硫麦芽糖吡喃糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undecyl b-D-thiomaltopyranoside is a chemical compound known for its unique structure and properties. It is a type of thioglycoside, which means it contains a sulfur atom linking two sugar molecules. This compound is often used in biochemical and biophysical research due to its surfactant properties and its ability to interact with various biological molecules.
科学研究应用
Undecyl b-D-thiomaltopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to solubilize hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents and other cleaning agents
作用机制
Target of Action
Undecyl b-D-thiomaltopyranoside is a biochemical used in proteomics research
Mode of Action
The mode of action of Undecyl b-D-thiomaltopyranoside is currently unknown . It’s possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this and to understand the specifics of these interactions.
Biochemical Pathways
生化分析
Biochemical Properties
Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosidases and glycosyltransferases. These enzymes are responsible for the hydrolysis and transfer of glycosyl groups, respectively. The sulfur atom in the glycosidic bond of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside makes it a potent inhibitor of glycosidases, thereby affecting the breakdown of glycosidic bonds in carbohydrates .
Cellular Effects
Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting glycosidases, which play a role in the modification of glycoproteins and glycolipids on the cell surface. This inhibition can lead to altered cell signaling and communication. Additionally, the compound can impact gene expression by modifying the glycosylation patterns of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside involves its interaction with glycosidases. The sulfur atom in the glycosidic bond forms a stable complex with the active site of these enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds. This inhibition can lead to the accumulation of glycosylated substrates and a decrease in the production of free sugars .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of glycosidases, resulting in long-term changes in cellular glycosylation patterns .
Dosage Effects in Animal Models
The effects of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside vary with different dosages in animal models. At low doses, the compound can effectively inhibit glycosidases without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of glycosidases .
Metabolic Pathways
Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, affecting the breakdown and synthesis of glycosidic bonds. This interaction can alter metabolic flux and the levels of various metabolites, including free sugars and glycosylated compounds .
Transport and Distribution
Within cells and tissues, Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The compound’s hydrophobic undecyl chain allows it to integrate into cell membranes, facilitating its transport across cellular compartments .
Subcellular Localization
The subcellular localization of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is influenced by its structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in different subcellular locations can affect its activity and function, including its ability to inhibit glycosidases and alter glycosylation patterns .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Undecyl b-D-thiomaltopyranoside typically involves the reaction of undecyl alcohol with a protected form of glucopyranosyl thiol. The reaction conditions often include the use of a catalyst such as silver triflate to facilitate the formation of the thioglycosidic bond. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as column chromatography and recrystallization are commonly used to purify the compound .
化学反应分析
Types of Reactions
Undecyl b-D-thiomaltopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiol group into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated derivatives .
相似化合物的比较
Similar Compounds
- Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside
- Octyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside
Uniqueness
Undecyl b-D-thiomaltopyranoside is unique due to its longer alkyl chain compared to similar compounds like decyl and octyl derivatives. This longer chain enhances its surfactant properties and makes it more effective in solubilizing hydrophobic molecules. Additionally, the presence of the thioglycosidic bond provides unique chemical reactivity that can be exploited in various applications .
属性
CAS 编号 |
148565-57-5 |
|---|---|
分子式 |
C23H44O10S |
分子量 |
512.7 g/mol |
IUPAC 名称 |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-undecylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H44O10S/c1-2-3-4-5-6-7-8-9-10-11-34-23-20(30)18(28)21(15(13-25)32-23)33-22-19(29)17(27)16(26)14(12-24)31-22/h14-30H,2-13H2,1H3 |
InChI 键 |
SQISXDUZDUDUNY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










